2-Cyclopropylacetohydrazide
Description
2-Cyclopropylacetohydrazide (CAS: 55277-83-3) is a hydrazide derivative characterized by a cyclopropyl group directly attached to an acetohydrazide backbone. Its molecular formula is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol and a monoisotopic mass of 114.079315 Da . The InChIKey GVPVKNZZLIICEQ-UHFFFAOYSA-N uniquely identifies its structure . Synonyms include Cyclopropylacetic Acid Hydrazide and Cyclopropaneacetic acid, hydrazide .
Properties
IUPAC Name |
2-cyclopropylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-5(8)3-4-1-2-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPVKNZZLIICEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55277-83-3 | |
| Record name | 2-cyclopropylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylacetohydrazide can be synthesized through the reaction of cyclopropylacetic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
Cyclopropylacetic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopropylacetic acid derivatives.
Reduction: Formation of cyclopropylmethylamine.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
2-Cyclopropylacetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropylacetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes within cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between 2-cyclopropylacetohydrazide and related compounds:
Patent vs. Literature Landscape
- While this compound has 66 patents , its literature count remains low (), suggesting its primary use as an intermediate rather than a standalone therapeutic agent.
- In contrast, compounds like the pyridine derivative () and pyrazole analog () are linked to specific applications (e.g., imaging, enzyme inhibition), driving both patent and literature activity.
Biological Activity
2-Cyclopropylacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources of research.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of cyclopropylacetone with hydrazine derivatives. This process has been optimized to yield high purity and yield, facilitating further biological assessments.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that the compound has significant effects on human tumor cell lines. For instance, it demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against several cancer cell lines, including RKO, PC-3, and HeLa cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial effects, although further studies are required to establish its efficacy and mechanism .
- Anti-inflammatory Effects : Compounds similar in structure to this compound have shown anti-inflammatory properties in various models, indicating potential therapeutic applications in inflammatory diseases .
Anticancer Studies
A significant focus has been on the anticancer properties of this compound. In a study evaluating its effects on five human tumor cell lines, the compound was tested at concentrations ranging from 15 to 150 µM. The most potent derivative exhibited an IC50 value of 49.79 µM in PC-3 cells, indicating strong cytotoxicity.
| Cell Line | IC50 (µM) | Morphological Changes Observed |
|---|---|---|
| RKO | 60.70 | Significant cell shrinkage |
| PC-3 | 49.79 | Apoptotic features noted |
| HeLa | 78.72 | Loss of adherence |
The morphological changes were assessed microscopically after treatment for 48 hours, confirming the cytotoxic effects observed through IC50 measurements .
Antimicrobial Activity
In antimicrobial assays, this compound was tested against several bacterial strains using standard disk diffusion methods. The results indicated moderate activity against Gram-positive bacteria, with inhibition zones ranging from 10 mm to 15 mm depending on the concentration used.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | No significant activity |
These findings suggest that while the compound exhibits some antibacterial properties, its effectiveness varies significantly among different strains .
Anti-inflammatory Potential
Research has indicated that derivatives with similar structural motifs to this compound exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests that further exploration into its use as an anti-inflammatory agent could be warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
